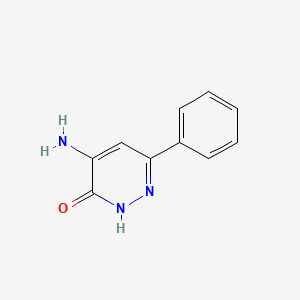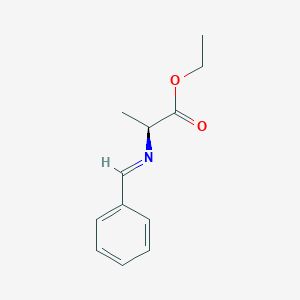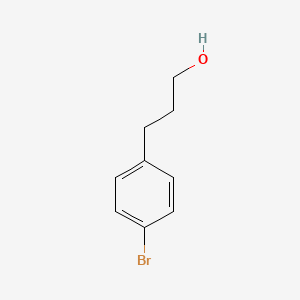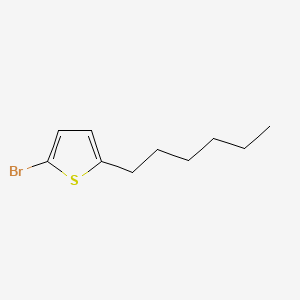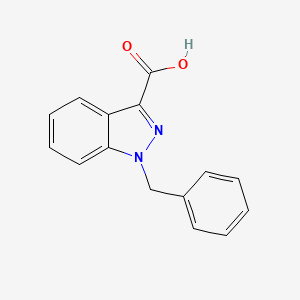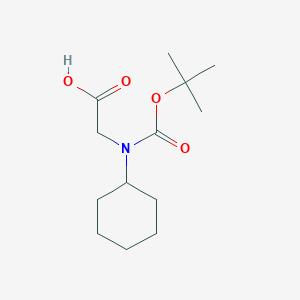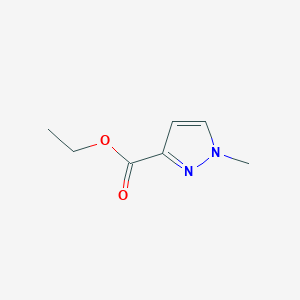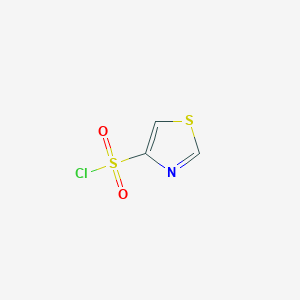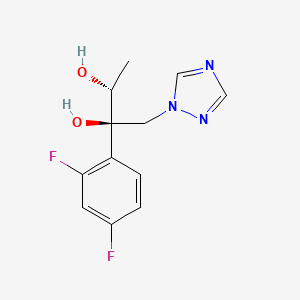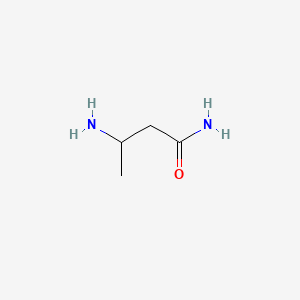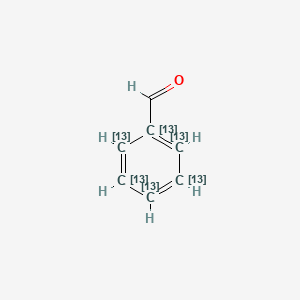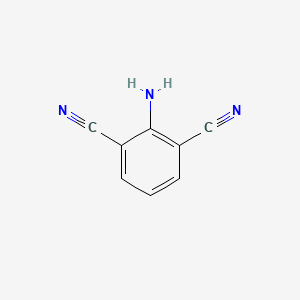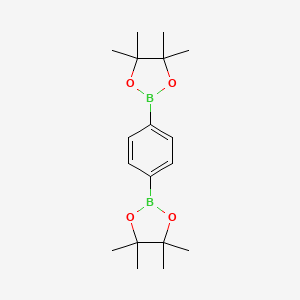
1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Übersicht
Beschreibung
“1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical compound with the molecular formula C18H28B2O4 . It is also known as 1,4-Phenylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
Synthesis Analysis
The synthesis of this compound involves the use of palladium diacetate and caesium carbonate in water and N,N-dimethyl-formamide at 75℃ for 7 hours under an inert atmosphere . The reaction is then continued for 10 hours .Molecular Structure Analysis
The molecular weight of “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is 330.03 . The InChI Key is UOJCDDLTVQJPGH-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis
The density of this compound is approximately 1.0±0.1 g/cm³ . It has a boiling point of 430.9±28.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The compound has an enthalpy of vaporization of 66.0±3.0 kJ/mol . The flash point is 214.4±24.0 °C . The index of refraction is 1.490 .Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results : The outcome of this process is the formation of pinacol benzyl boronate .
- Field : Organic Chemistry
- Application : This compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method : The process involves the presence of transition metal catalysts .
- Results : The outcome of this process is the formation of boron-containing compounds .
Borylation at the benzylic C-H bond of alkylbenzenes
Hydroboration of alkyl or aryl alkynes and alkenes
Borylate arenes
- Field : Organic Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of fluorenylborolane .
- Field : Polymer Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of conjugated copolymers .
- Field : Medicinal Chemistry
- Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of complex organic molecules .
- Method : The process involves drying the organic layer (MgSO 4), concentrating and purifying by flash column chromatography (silica gel, 20 to 60percent ethyl acetate/hexane) .
- Results : The outcome of this process is the formation of 3-{6-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-benzoimidazol-2-yl}-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester .
Preparation of Fluorenylborolane
Synthesis of Conjugated Copolymers
Synthesis of 3-{6-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-benzoimidazol-2-yl}-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester
- Field : Organic Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
- Field : Organic Chemistry
- Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] .
- Field : Organic Chemistry
- Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .
- Method : The specific method of application is not mentioned .
- Results : The outcome of this process is the formation of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .
Preparation of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole
Synthesis of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
Synthesis of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
Safety And Hazards
Zukünftige Richtungen
The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These potential applications indicate promising future directions for this compound.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCDDLTVQJPGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442257 | |
| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | |
CAS RN |
99770-93-1 | |
| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



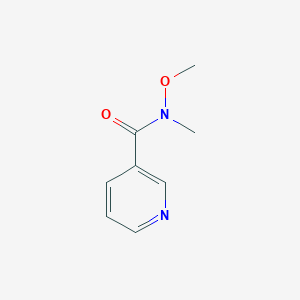
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)
